![molecular formula C19H18N4O3S B2493556 N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013795-48-6](/img/structure/B2493556.png)
N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis of such complex molecules often involves multi-step reactions, starting from basic heterocyclic compounds. The synthesis process might include steps like N-alkylation, cyclization reactions under acidic and basic conditions, and condensation reactions. For example, compounds with furan and pyrazole components have been synthesized through reactions involving silylated intermediates and halo compounds to afford N-alkylated products, followed by cyclization to yield various derivatives (El-Essawy & Rady, 2011).
Molecular Structure Analysis
The molecular structure of compounds containing furan and thiazole moieties has been extensively studied through techniques like X-ray powder diffraction (XRPD) and density functional theory (DFT) calculations. These studies provide insights into the compound's crystal structure, molecular geometry, and the contribution of different intermolecular interactions, which are critical for understanding the compound's chemical behavior and reactivity (Rahmani et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of compounds with furan and thiazole rings can be explored through various reactions, including electrophilic substitution, nitration, bromination, formylation, and acylation. These reactions are influenced by the electronic nature of the furan and thiazole rings and their substituents, leading to a wide range of potential derivatives with varied chemical properties (Aleksandrov & El’chaninov, 2017).
Scientific Research Applications
Antimicrobial and Anticancer Activities
Several studies have highlighted the potential of N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide derivatives in antimicrobial and anticancer applications. For instance, research has shown that these compounds exhibit promising antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis, as well as cytotoxic activity against cancer cell lines (Palkar et al., 2017). Additionally, compounds with this structure have been identified as potential inhibitors of the epidemal growth factor receptor (EGFR), showing significant cytotoxic activities against various cancer cell lines (Lan et al., 2017).
Fungicidal Properties
Research has also explored the fungicidal properties of compounds within this chemical family. Studies have found that certain derivatives, such as those containing furan and thiazole moieties, exhibit high activity against diseases like gray mold (Banba et al., 2013).
Synthesis and Reactivity Studies
Considerable research has focused on the synthesis and reactivity of compounds with this structure. Studies have shown various methods to synthesize and modify these compounds, leading to the development of derivatives with different biological activities. For instance, research on the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole has been conducted to understand the potential applications of these compounds (Aleksandrov et al., 2017).
Potential Insecticidal Properties
There is also evidence suggesting the potential use of these compounds as insecticides. A study on the synthesis and insecticidal activity of related derivatives indicated promising results against pests like Aphis fabae, which could lead to the development of new insecticidal agents (Luo Xian, 2011).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-12-10-14(22(2)21-12)18(24)23(11-13-6-5-9-26-13)19-20-17-15(25-3)7-4-8-16(17)27-19/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAQSUFPAVQSLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(CC2=CC=CO2)C3=NC4=C(C=CC=C4S3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

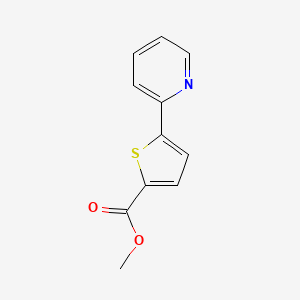
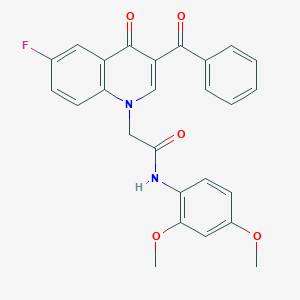
![3-{[(2,5-Dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2493475.png)

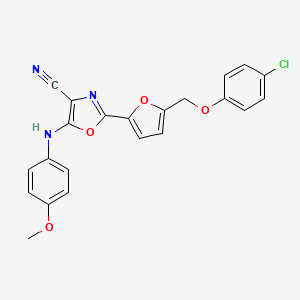
![N-(2-ethylphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide](/img/structure/B2493478.png)
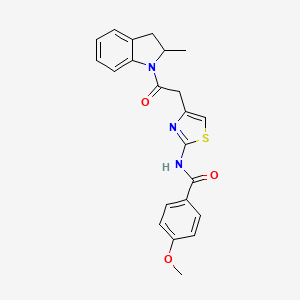
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2493480.png)
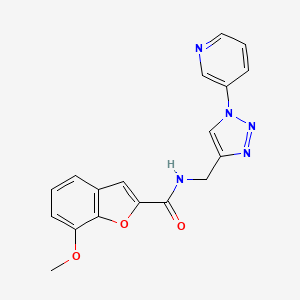
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2493489.png)
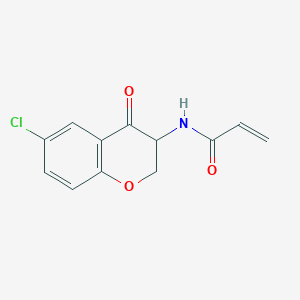
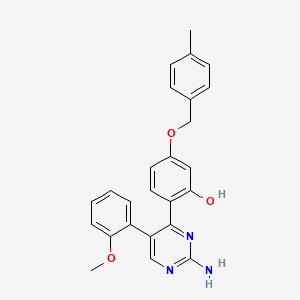
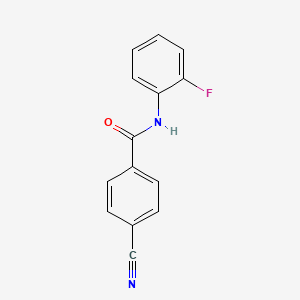
![N-(2-ethoxyphenyl)-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B2493495.png)